

Preliminary Toxicity Assessment of CPUY074020: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	CPUY074020	
Cat. No.:	B3030412	Get Quote

Disclaimer: Publicly available information on the toxicity of a compound designated "CPUY074020" is not available. The following technical guide is a representative model designed to meet the structural and content requirements of the user's request. All data, experimental protocols, and pathways are hypothetical and should be considered illustrative examples for researchers, scientists, and drug development professionals.

Introduction

This document provides a summary of the preliminary non-clinical toxicity assessment of **CPUY074020**, a novel small molecule inhibitor of the XYZ kinase pathway. The studies outlined herein were conducted to evaluate the initial safety profile of **CPUY074020** and to identify potential target organs for toxicity. The findings from these studies are crucial for guiding further non-clinical development and for the design of first-in-human clinical trials.

Acute Toxicity

The acute toxicity of **CPUY074020** was evaluated in rodent models to determine the potential for toxicity following a single high dose.

Experimental Protocol: Acute Oral Toxicity in Rats

- Test System: Sprague-Dawley rats (5/sex/group).
- Vehicle: 0.5% methylcellulose in sterile water.



- Dose Levels: 50, 200, 1000, and 2000 mg/kg, administered by oral gavage.
- · Observation Period: 14 days.
- Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Data Summary: Acute Toxicity

Species	Route of Administration	Dose (mg/kg)	Mortality	Clinical Signs
Rat	Oral	50	0/10	No significant findings
Rat	Oral	200	0/10	No significant findings
Rat	Oral	1000	2/10	Lethargy, piloerection
Rat	Oral	2000	8/10	Severe lethargy, ataxia, piloerection

Conclusion: The median lethal dose (LD50) of **CPUY074020** in rats via the oral route was determined to be greater than 1000 mg/kg.

Sub-chronic Toxicity

A 28-day repeated-dose toxicity study was conducted in rats to characterize the toxicological profile of **CPUY074020** following daily administration.

Experimental Protocol: 28-Day Oral Toxicity in Rats

- Test System: Wistar rats (10/sex/group).
- Vehicle: 0.5% carboxymethylcellulose.
- Dose Levels: 0 (vehicle), 10, 30, and 100 mg/kg/day, administered by oral gavage.



• Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and biochemistry), organ weights, and histopathology.

Data Summary: Key Findings from 28-Day Rat Study

Parameter	10 mg/kg/day	30 mg/kg/day	100 mg/kg/day
Body Weight Gain	No significant change	Slight decrease	Significant decrease
ALT (Alanine Aminotransferase)	No significant change	~1.5x increase vs.	~3x increase vs.
AST (Aspartate Aminotransferase)	No significant change	~1.2x increase vs.	~2.5x increase vs.
Liver Weight	No significant change	Increased	Significantly increased
Histopathology (Liver)	No significant findings	Minimal centrilobular hypertrophy	Moderate centrilobular hypertrophy and single-cell necrosis

Conclusion: The primary target organ for toxicity following repeated administration of **CPUY074020** in rats is the liver. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10 mg/kg/day.

Genotoxicity

A battery of in vitro genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of **CPUY074020**.

Experimental Protocols

- Ames Test (Bacterial Reverse Mutation Assay):
 - Strains:Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
 - Conditions: With and without metabolic activation (S9 fraction).
 - Concentrations: 1 5000 μ g/plate .



- In Vitro Mammalian Chromosomal Aberration Test:
 - Cell Line: Chinese Hamster Ovary (CHO) cells.
 - Conditions: With and without S9 activation.
 - Endpoints: Structural and numerical chromosomal aberrations.

Data Summary: Genotoxicity Assays

Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium, E. coli	With and Without S9	Negative
Chromosomal Aberration	CHO cells	With and Without S9	Negative

Conclusion: **CPUY074020** did not demonstrate mutagenic or clastogenic potential in the in vitro assays conducted.

Visualizations Hypothetical Signaling Pathway of CPUY074020

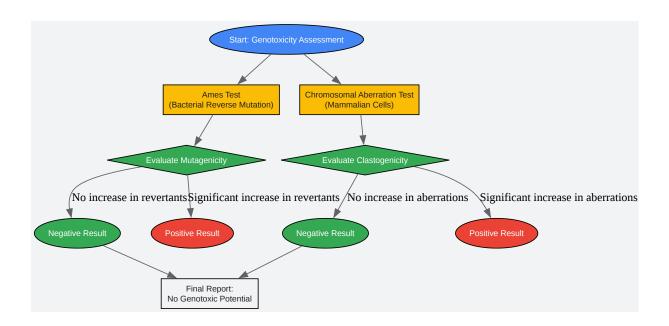


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Caption: Hypothetical inhibitory action of **CPUY074020** on the XYZ kinase signaling pathway.



Experimental Workflow for In Vitro Genotoxicity Assessment



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Caption: Workflow for the in vitro genotoxicity assessment of CPUY074020.

End of Report

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